2-Bromo-5-methoxy-6-methylpyridin-3-amine
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Overview
Description
2-Bromo-5-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxy-6-methylpyridin-3-amine can be synthesized through several methodsThis can be achieved using reagents such as bromine and ammonia under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and amination processes. These processes are typically optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
2-Bromo-5-methoxy-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a precursor for compounds that can be used in biological assays and studies.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity.
3-Amino-5-bromo-2-methoxypyridine: A closely related compound with similar functional groups.
Uniqueness
The presence of both bromine and methoxy groups on the pyridine ring provides distinct chemical properties that can be leveraged in various synthetic and research contexts .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-5-methoxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(11-2)3-5(9)7(8)10-4/h3H,9H2,1-2H3 |
InChI Key |
UDMZIXOPZVNEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Br)N)OC |
Origin of Product |
United States |
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